molecular formula C10H9NO B11918405 3-methyl-3H-quinolin-2-one

3-methyl-3H-quinolin-2-one

Cat. No.: B11918405
M. Wt: 159.18 g/mol
InChI Key: DUZVXHWCNJGFMK-UHFFFAOYSA-N
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Description

3-methyl-3H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline ring system with a methyl group at the third position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenones with acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired quinolinone derivative.

Another method involves the condensation of anthranilic acid with acetone in the presence of a dehydrating agent such as polyphosphoric acid. This reaction also requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction parameters can be fine-tuned to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-methyl-3H-quinolin-2-ol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products

    Oxidation: Quinolinone derivatives with carboxyl or hydroxyl groups.

    Reduction: 3-methyl-3H-quinolin-2-ol.

    Substitution: Halogenated or nitrated quinolinone derivatives.

Scientific Research Applications

3-methyl-3H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-methyl-3H-quinolin-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar ring structure but lacking the keto group.

    2-methylquinoline: Similar structure but with a methyl group at the second position instead of the third.

    4-hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group at the second position.

Uniqueness

3-methyl-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-3H-quinolin-2-one

InChI

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-7H,1H3

InChI Key

DUZVXHWCNJGFMK-UHFFFAOYSA-N

Canonical SMILES

CC1C=C2C=CC=CC2=NC1=O

Origin of Product

United States

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